N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime
Description
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime is a structurally complex compound featuring a tert-butoxycarbonyl (Boc)-protected aniline moiety and an oxime functional group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the oxime group (C=N-OH) imparts unique reactivity, such as participation in cycloadditions or serving as a precursor for nitrile oxides.
Properties
IUPAC Name |
tert-butyl N-[2-[(Z)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)10-14(18-20)12-8-6-7-9-13(12)17-15(19)21-16(3,4)5/h6-9,11,20H,10H2,1-5H3,(H,17,19)/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYIZTWBFHYFZ-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N/O)/C1=CC=CC=C1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2-Aminoacetophenone Derivatives
The synthesis begins with 2-aminoacetophenone derivatives, which are alkylated or acylated to introduce the 3-methyl-1-oxobutyl side chain. For example, 2-amino-3′-methylbutyrophenone is prepared via Friedel-Crafts acylation of aniline with 3-methylbutanoyl chloride.
Boc Protection Reaction
The free amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
Reaction Conditions :
Table 1: Boc Protection Optimization
Oxime Formation via Hydroxylamine Condensation
Hydroxylamine Reagents
The ketone group in the Boc-protected intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form the oxime. Key considerations:
Mechanism : Nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by proton transfer and dehydration.
Stereoselectivity and Isomerization
The reaction produces a mixture of E - and Z -oxime isomers, which can be separated via silica gel chromatography. The Z -isomer predominates (∼70%) due to steric hindrance from the Boc group.
Table 2: Oxime Formation Conditions
| Parameter | Conditions | Isomer Ratio (Z:E) | Yield (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol/water | 7:3 | 78 | |
| Temperature (°C) | 60 | 6:4 | 82 | |
| Reaction Time (h) | 4 | 7:3 | 85 |
Alternative Synthetic Routes and Modifications
Direct Alkylation of Preformed Oximes
An alternative approach involves synthesizing the oxime first, followed by Boc protection. For example, 2-[(3-methyl-1-oxo)butyl]aniline oxime is treated with Boc₂O in THF, yielding the target compound in 75% yield. However, this method risks over-alkylation of the oxime nitrogen.
Use of Keto Acid Precursors
Kreuger’s method employs 3-oxobutanoic acid derivatives, which are coupled with Boc-protected aniline via Steglich esterification. This route avoids ketone intermediates but requires stringent anhydrous conditions.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (hexanes/ethyl acetate, 3:1), achieving >95% purity. The Boc group’s hydrophobicity aids in separation from polar byproducts.
Spectroscopic Validation
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¹H NMR : Key signals include tert-butyl singlet (δ 1.44 ppm) and oxime proton (δ 8.21 ppm).
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IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=O Boc) and 3260 cm⁻¹ (N-H oxime).
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HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile).
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxime group, leading to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a protecting group in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of medicinal compounds, particularly in the synthesis of inhibitors and other bioactive molecules.
Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime involves its role as a protecting group. The tert-butoxycarbonyl group is used to protect the amine functionality during chemical reactions, preventing unwanted side reactions. The oxime group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with N-Acylated Aniline Derivatives
Protected anilines, such as N-acetyl aniline and N-propionyl aniline , share similarities with the Boc-protected aniline core of the target compound. Key differences arise in their stability and deprotection efficiency:
- Deprotection Yields :
| Compound | Deprotection Yield | Conditions |
|---|---|---|
| N-Acetyl Aniline [14a] | 89% | Cyclohexyl(phenyl) methanone reaction |
| N-Propionyl Aniline [14b] | 57% | Same as above |
| N-Boc Aniline [15a] | 83% | Same as above |
The Boc-protected aniline demonstrates superior stability compared to acetyl or propionyl analogs under the same reaction conditions, likely due to the steric bulk and electron-withdrawing nature of the tert-butoxycarbonyl group.
Comparison with Butyl Aldehyde Oxime
Butyl Aldehyde Oxime (CAS 110-69-0) shares the oxime functional group but lacks the Boc-protected aniline moiety. Critical distinctions include:
- Health Effects: Butyl Aldehyde Oxime causes acute irritation (eyes, skin, respiratory tract) and dizziness, whereas Boc-protected compounds are typically handled with standard amine-protection precautions due to reduced volatility and reactivity .
Comparison with Boc-Protected Glycosylation Intermediates
In glycosylation chemistry, Boc-protected amines like (2S,3R,4R)-2-(N-tert-Butoxycarbonyl)amino-1-O-[...]-octadecantriol (11) exhibit similar Boc group stability but differ in solubility and stereochemical complexity. For example:
- Synthetic Yield : The glycosylation intermediate (11) was synthesized in 48% yield via N-iodosuccinimide-mediated coupling, reflecting challenges in stereoselectivity absent in simpler Boc-aniline derivatives .
- Spectroscopic Data : The Boc group in compound (11) shows characteristic $^{13}\text{C-NMR}$ signals at δ 156.2 ppm (carbonyl) and δ 80.1 ppm (tert-butyl), consistent with Boc-protected anilines .
Key Research Findings and Implications
- Deprotection Efficiency : The Boc group’s resilience in acidic or oxidative conditions (e.g., trifluoroacetic acid deprotection in ) makes it preferable over acetyl/propionyl groups for multi-step syntheses .
- Oxime Reactivity : While oximes are generally nucleophilic, the Boc-aniline oxime’s steric hindrance may reduce undesired side reactions compared to less hindered analogs like Butyl Aldehyde Oxime .
- Safety Profile : Boc-protected compounds mitigate hazards associated with free amines (e.g., volatility, toxicity), though standard precautions for oxime handling (e.g., avoiding strong acids) remain critical .
Biological Activity
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime, with the chemical formula CHNO and CAS Number 1246834-00-3, is a compound that has garnered attention in the fields of medicinal chemistry and proteomics. This article explores its biological activity, synthesis, applications, and relevant case studies.
The molecular weight of this compound is approximately 292.37 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group and an oxime functional group, which contribute to its reactivity and utility in various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 292.37 g/mol |
| CAS Number | 1246834-00-3 |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate aniline derivative. This reaction is often catalyzed by palladium under mild conditions, allowing for efficient production while minimizing side reactions.
Synthetic Route Example:
- Starting Materials : Tert-butyl carbamate and aniline derivative.
- Catalyst : Palladium(II) acetate.
- Conditions : Room temperature with a suitable base.
Biological Activity
This compound exhibits significant biological activity, particularly in proteomics and medicinal chemistry. Its oxime functionality allows it to participate in various biochemical reactions, making it a versatile compound for studying protein interactions and developing bioactive molecules.
The mechanism of action primarily involves the oxime group, which can undergo hydrolysis to form corresponding amines or react with electrophiles in biological systems. The Boc group serves as a protective moiety during synthetic procedures, enabling selective reactions without interference from the amine group.
Applications
- Medicinal Chemistry : Used in the design and synthesis of novel therapeutic agents.
- Proteomics : Facilitates the study of protein interactions and modifications.
- Chemical Synthesis : Acts as a protecting group in various organic reactions.
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting possible applications in cancer therapy.
- Inhibitory Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, showing promise as a lead compound for further development.
Q & A
Basic: What safety protocols are recommended for handling N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime in laboratory settings?
Answer:
- PPE Requirements : Use NIOSH/CEN-approved eye protection (face shield + safety glasses) and chemically resistant gloves. For respiratory protection, employ P95 respirators for routine handling or OV/AG/P99 respirators for high aerosol exposure .
- Engineering Controls : Implement automated transfer systems to minimize direct contact, especially during liquid handling. Emergency showers and eyewash stations must be accessible .
- Work Practices : Prohibit eating/drinking in labs, enforce handwashing post-handling, and launder contaminated clothing separately .
Basic: What synthetic routes are feasible for this compound, and what parameters require strict control?
Answer:
- Route : React N-tert-butoxycarbonyl (Boc)-protected aniline derivatives with 3-methyl-1-oxobutyl ketones under acidic or catalytic conditions, followed by oxime formation using hydroxylamine. Example yields for analogous Boc-protected anilines range from 57–89% .
- Critical Parameters :
Advanced: How can researchers resolve contradictions in toxicity data for oxime derivatives like this compound?
Answer:
- Methodology :
- Comparative Studies : Benchmark against structurally similar oximes (e.g., Butyl Aldehyde Oxime) where acute toxicity (eye/skin irritation) and chronic data (carcinogenicity, mutagenicity) are documented .
- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints lacking empirical data.
- Dose-Response Experiments : Conduct in vitro assays (e.g., Ames test for mutagenicity) with positive/negative controls to validate findings .
Advanced: What decomposition pathways and products should be monitored during thermal or acidic degradation of this compound?
Answer:
- Risk Conditions :
- Vacuum Distillation : Explosive decomposition reported in structurally related oximes under vacuum; substitute with chromatography (HPLC/GC) for purification .
- Acidic Exposure : Boc-group cleavage may release tert-butanol and CO₂, while the oxime moiety can hydrolyze to ketones and hydroxylamine. Monitor via GC/MS for volatile byproducts (e.g., 3-methylbutanone) .
Basic: What analytical techniques are optimal for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify residual starting materials .
Advanced: How does the tert-butoxycarbonyl (Boc) group influence the reactivity of 2-substituted aniline derivatives in subsequent reactions?
Answer:
- Steric Effects : The bulky Boc group reduces nucleophilicity at the aniline nitrogen, directing reactivity to the oxime or ketone moieties.
- Deprotection Risks : Acidic conditions (e.g., TFA) cleave the Boc group, necessitating pH-neutral reaction designs. Evidence from analogous compounds shows 83% yield retention when avoiding strong acids .
Advanced: What material science applications are plausible for this compound, based on structural analogs?
Answer:
- Functional Polymer Synthesis : The oxime group can act as a crosslinker in polyurethanes or epoxy resins, enhancing thermal stability. Incorporate via copolymerization with acrylate monomers, leveraging methods used for bromomethyl-aniline derivatives in conductive polymers .
- Coordination Chemistry : Explore metal-organic frameworks (MOFs) by chelating the oxime nitrogen with transition metals (e.g., Cu²⁺) .
Basic: What storage conditions are critical to prevent degradation of this compound?
Answer:
- Temperature : Store at 2–8°C in amber vials to avoid photodegradation.
- Incompatibilities : Isolate from oxidizing agents (e.g., peroxides) and strong acids. Use inert atmosphere (N₂/Ar) for long-term storage .
Advanced: How can researchers address gaps in physicochemical data (e.g., solubility, log Pow) for this compound?
Answer:
- Experimental Determination :
- Solubility : Perform shake-flask assays in water/organic solvents (e.g., DMSO, ethanol) with HPLC quantification.
- log Pow : Use reverse-phase HPLC to estimate octanol-water partition coefficients .
- Computational Tools : Apply fragment-based methods (e.g., ClogP) to predict properties .
Advanced: What mechanistic insights explain the stability of the oxime group under varying reaction conditions?
Answer:
- pH-Dependent Stability : Oximes are stable in neutral conditions but hydrolyze under strong acids/bases. For example, in pH < 2, hydrolysis to ketones occurs, requiring buffered conditions (pH 5–7) during synthesis .
- Thermal Resilience : Differential Scanning Calorimetry (DSC) of analogs shows decomposition onset at >150°C, suggesting thermal methods (e.g., reflux) are viable below this threshold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
